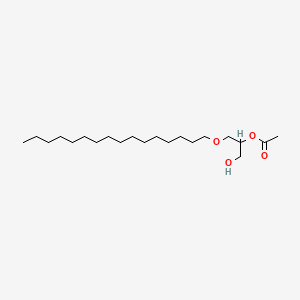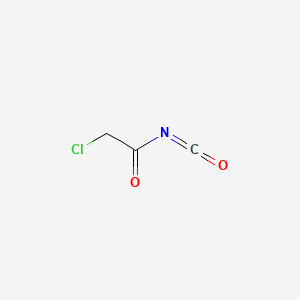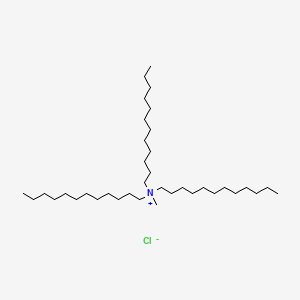
Unii-27F71M186X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nanoparticle Synthesis in Chemistry
The development of novel materials, including nanoparticles, is a key focus in chemical research. Advances in nanoparticle synthesis have significant implications across various industries and technologies, including the electronics industry. The transition from vacuum tubes to diodes, transistors, and miniature chips in electronics is a prime example of the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Translation
The transformation of basic scientific research into practical innovations is an integral part of scientific progress. Educational programs that develop and fund experiential learning in STEM innovation, invention, and entrepreneurship play a crucial role in translating research into socially beneficial businesses and technologies (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Environmental Modeling
Large scientific applications, such as environmental models, benefit significantly from collaborative working environments. Tools and software that support remote job submission and file transfer, as well as application-centric facilities, enhance the development and testing process for large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Nanosatellite Programs
University Nanosatellite Programs demonstrate the intersection of academia and government in fostering the next generation of aerospace professionals. These programs, involving student-built nanosatellites, emphasize the integration of advanced technologies like MEMS, autonomous controls, and sophisticated sensors and communications systems (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Integrating Theoretical and Experimental Studies with Technology
The integration of fundamental theoretical and experimental studies with the development of cutting-edge technologies is key to scientific advancement. Institutions like the Joint Institute for Nuclear Research exemplify this integration, combining internationally renowned research with unique performance hardware to solve current problems in modern physics (Matveev, 2016).
HPCToolkit for Performance Analysis in Computing
In the realm of scientific computing, tools like the HPCToolkit are essential for performance analysis of scientific applications. These tools assist in identifying bottlenecks in parallel codes, thereby enhancing the efficiency of simulation and modeling on advanced computing platforms (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).
Transformation of Scientific Achievements in Universities
Universities play a pivotal role in transforming scientific and technical achievements into practical applications. Effective application management processes in universities contribute significantly to the development of basic research and scientific personnel, thereby promoting the industrialization of scientific discoveries (Xian-guo, 2004).
Propriétés
Numéro CAS |
732-50-3 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1 |
Clé InChI |
AOOCSKCGZYCEJX-HKUMRIAESA-N |
SMILES isomérique |
C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O |
SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
SMILES canonique |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
melting_point |
210 °C |
Description physique |
Solid |
Synonymes |
baptifoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)



![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)




![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
